molecular formula C10H13Cl2NO2 B1334234 (S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride CAS No. 270596-36-6

(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride

Cat. No. B1334234
CAS RN: 270596-36-6
M. Wt: 250.12 g/mol
InChI Key: POAZZXSNVUMPBP-QRPNPIFTSA-N
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Description

“(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride” is a complex organic compound. It contains an amino group (-NH2), a chlorophenyl group (a benzene ring with a chlorine atom), and a butanoic acid group (a four-carbon chain with a carboxylic acid group -COOH). The “(S)” indicates that it’s the “S” (from Latin sinister, left) enantiomer of the molecule, which refers to its specific 3D orientation .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a complex 3D structure due to the presence of the chiral center (the carbon atom attached to the amino group), which results in two possible enantiomers .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The amino group might participate in acid-base reactions, the chlorophenyl group might undergo electrophilic aromatic substitution, and the carboxylic acid group might be involved in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the structure of the compound. For example, the presence of polar functional groups (like the amino and carboxylic acid groups) might make it soluble in polar solvents .

Scientific Research Applications

Crystal Engineering Applications

  • Crystal Structure and Interaction Analysis: The compound has been studied for its crystal structure, thermal analysis, and X-ray analysis in multicomponent crystals with various acids. This research provides insights into the conformation, protonation properties, and specific intermolecular interactions in these structures (Báthori & Kilinkissa, 2015).

Pharmacological Research

  • Anticonvulsant Properties: Schiff bases of gamma-aminobutyric acid analogs, including a variant of this compound, have demonstrated anticonvulsant and gamma-aminobutyric acid mimetic activity. These findings indicate the compound's potential in developing anticonvulsant therapies (Kaplan et al., 1980).

Material Science and Chemistry

  • Vibrational and Structural Analysis: The compound has been analyzed for its molecular structure, vibrational spectra, and hyperpolarizability. Such studies are crucial in understanding the molecular properties and potential applications in materials science (Muthu & Paulraj, 2012).

Biological and Pharmacological Synthesis

  • Synthesis of Pharmacologically Active Derivatives: Research on the synthesis of disubstituted aminobutyric acids, including variants of this compound, highlights its importance in developing pharmacologically active substances. Such research contributes to the broader field of medicinal chemistry and drug development (Vasil'eva et al., 2016).

Optical and Electronic Property Studies

  • Optical and Electronic Studies: The compound's derivatives have been studied for their vibrational bands, electronic structure, and optical properties. This research is essential for developing new materials with specific electronic and optical characteristics (Vanasundari et al., 2018).

Enzyme Interaction Studies

  • Enzyme Substrate Stereospecificity: The compound has been analyzed for its substrate properties in enzymatic reactions, which is vital for understanding its potential therapeutic applications and interactions with biological systems (Silverman et al., 1987).

Mechanism of Action

Safety and Hazards

The safety and hazards would depend on various factors, including the compound’s reactivity and biological activity. Proper safety data sheets should be consulted when handling this compound .

Future Directions

The future directions would depend on the current state of research and the potential applications of the compound. It could be the subject of further studies to explore its properties and potential uses .

properties

IUPAC Name

(3S)-3-amino-4-(2-chlorophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAZZXSNVUMPBP-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375831
Record name (3S)-3-Amino-4-(2-chlorophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride

CAS RN

331763-52-1, 270596-36-6
Record name Benzenebutanoic acid, β-amino-2-chloro-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331763-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Amino-4-(2-chlorophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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